molecular formula C21H31ClN2O B14391047 N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-chlorophenyl)methyl]-N'-hexylurea CAS No. 89472-74-2

N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-chlorophenyl)methyl]-N'-hexylurea

Cat. No.: B14391047
CAS No.: 89472-74-2
M. Wt: 362.9 g/mol
InChI Key: HWGVLQWGFVBRTF-UHFFFAOYSA-N
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Description

N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-chlorophenyl)methyl]-N’-hexylurea is a complex organic compound characterized by its unique bicyclic structure. This compound is part of a class of chemicals known for their diverse applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-chlorophenyl)methyl]-N’-hexylurea typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane core. This core can be synthesized through the reduction of norcamphor .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-chlorophenyl)methyl]-N’-hexylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pressure, and pH to proceed efficiently. Catalysts and solvents are often used to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-chlorophenyl)methyl]-N’-hexylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-chlorophenyl)methyl]-N’-hexylurea involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-chlorophenyl)methyl]-N’-hexylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various specialized applications .

Properties

CAS No.

89472-74-2

Molecular Formula

C21H31ClN2O

Molecular Weight

362.9 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-1-[(4-chlorophenyl)methyl]-3-hexylurea

InChI

InChI=1S/C21H31ClN2O/c1-2-3-4-5-12-23-21(25)24(15-16-7-10-19(22)11-8-16)20-14-17-6-9-18(20)13-17/h7-8,10-11,17-18,20H,2-6,9,12-15H2,1H3,(H,23,25)

InChI Key

HWGVLQWGFVBRTF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)N(CC1=CC=C(C=C1)Cl)C2CC3CCC2C3

Origin of Product

United States

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